3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea
Description
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea (CAS: 929973-84-2) is a substituted urea derivative characterized by a conjugated enaminodinitrile group. This compound belongs to the class of Z-configuration enamines, which exhibit unique electronic properties due to their planar, conjugated structure . Synonyms include 2-(3-Phenylureido)-3-aminomaleonitrile and N-(2-Amino-1,2-dicyanovinyl)(phenylamino)formamide .
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-6-9(14)10(7-13)16-11(17)15-8-4-2-1-3-5-8/h1-5H,14H2,(H2,15,16,17)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYXSOGFOWMON-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is $$ \text{C}{11}\text{H}{9}\text{N}{5}\text{O} $$, with a molecular weight of 227.23 g/mol. Its SMILES notation ($$ \text{O=C(N/C(C#N)=C(N)/C#N)NC1=CC=CC=C1} $$) highlights the Z-configuration of the dicyanoethenyl group, which is critical for its electronic and steric properties. The presence of two cyano groups ($$-\text{C}\equiv\text{N}$$) and an amino group ($$-\text{NH}2$$) on the ethenyl backbone creates a polarized $$\pi$$-system, enabling potential applications in coordination chemistry and materials science.
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
Method 1: Urea Formation Followed by Functionalization
Synthesis of 1-Phenylurea
The phenylurea scaffold is typically prepared via the reaction of aniline with urea under acidic conditions:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl, AcOH}} \text{C}6\text{H}5\text{NHCONH}2 + \text{NH}_3
$$
Conditions : Reflux in aqueous HCl and glacial acetic acid (30 min, 100°C).
Yield : ~60–70% after recrystallization.
Introduction of the Dicyanoethenylamino Group
The dicyanoethenylamino moiety is introduced via nucleophilic substitution or condensation. A plausible route involves reacting 1-phenylurea with a preformed dicyanoethenylamine intermediate:
Step 1: Synthesis of 2-Amino-1,2-dicyanoethylene
Malononitrile ($$\text{NC-CH}2-\text{CN}$$) reacts with ammonium acetate in the presence of an aldehyde (e.g., formaldehyde) to form the enamine:
$$
\text{NC-CH}2-\text{CN} + \text{CH}2\text{O} + \text{NH}4\text{OAc} \rightarrow \text{NC-C(NH}2\text{)=CH-CN} + \text{H}2\text{O} + \text{HOAc}
$$
Conditions : Reflux in ethanol (8–12 hrs).
Step 2: Coupling with 1-Phenylurea
The enamine undergoes nucleophilic attack on phenyl isocyanate to form the urea linkage:
$$
\text{NC-C(NH}2\text{)=CH-CN} + \text{C}6\text{H}5\text{NCO} \rightarrow \text{C}6\text{H}5\text{NHCONH-C(C#N)=C(NH}2\text{)-CN}
$$
Conditions : Anhydrous tetrahydrofuran (THF), 0–5°C, catalytic triethylamine.
Method 2: One-Pot Multicomponent Reaction
A streamlined approach combines aniline, malononitrile, and an isocyanate precursor in a single vessel:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NC-CH}2-\text{CN} + \text{RNCO} \rightarrow \text{C}6\text{H}5\text{NHCONH-C(C#N)=C(NH}_2\text{)-CN} + \text{Byproducts}
$$
Conditions : Microwave irradiation (100 W, 120°C, 20 min).
Advantages : Reduced reaction time and higher atom economy.
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea undergoes various chemical reactions, including:
Cyclization: The compound can cyclize to form imidazoles or pyrimidines under different conditions.
Substitution Reactions: The presence of amino and cyano groups allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Ethanolic NaOH Solution: Used for cyclization to imidazoles.
Ethyl Acetate and DBU: Used for cyclization to pyrimidines.
Major Products:
Imidazoles: Formed under basic conditions with ethanolic NaOH.
Pyrimidines: Formed under conditions with ethyl acetate and DBU.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with similar structures to 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea exhibit antitumor properties. For instance, derivatives of triazines have been shown to possess significant activity against various cancer cell lines, including lung and breast cancers . The presence of the dicyano group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, which could be explored in the context of drug development for treating infections .
Case Study 1: Antitumor Activity Assessment
A study evaluating the antitumor activity of similar compounds demonstrated that modifications in the dicyano group significantly influenced cytotoxicity against specific cancer cell lines. The findings suggested that further exploration of this compound could yield promising results in cancer treatment strategies.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis pathways for compounds like this compound revealed that varying reaction conditions (temperature, solvent) could enhance yield and purity. This optimization is crucial for scaling up production for further research and application.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. The presence of amino and cyano groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: [32022-55-2])
Key Features :
Contrast with Target Compound :
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea
Key Features :
Contrast with Target Compound :
- The triazine ring enhances thermal stability and π-π stacking capability, making it suitable for coordination chemistry.
- Lacks the enaminodinitrile group, resulting in distinct reactivity (e.g., nucleophilic substitution vs. cycloaddition) .
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Key Features :
Contrast with Target Compound :
- Fluorine atoms increase lipophilicity and metabolic stability, whereas the target compound’s dicyano group may limit bioavailability.
- The triazole ring enables metal coordination, a feature absent in the target compound .
Comparative Data Table
Notes
- Discrepancies in commercial availability highlight challenges in sourcing the target compound for further study .
Biological Activity
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.23 g/mol. The structural features include a phenyl group and a dicyanoethenyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function.
In Vitro Studies
In vitro studies have demonstrated that derivatives of phenyl urea exhibit varying degrees of IDO1 inhibitory activity. For instance, one study reported three phenyl urea derivatives with IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory effects .
Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| i12 | 0.5 | Potent IDO1 inhibitor |
| i23 | 0.4 | Effective in vitro |
| i24 | 0.6 | Selective for IDO1 |
In Vivo Studies
In vivo pharmacokinetic studies revealed that compound i12 exhibited moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). When administered at a dose of 15 mg/kg daily, it demonstrated tumor growth inhibition (TGI) of 40.5% in B16F10 xenograft models .
Table 2: In Vivo Efficacy of Compound i12
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 15 | 40.5 |
| 30 | 34.3 |
Case Studies
A notable case study involved the use of phenyl urea derivatives in treating melanoma models where compounds showed significant anti-tumor activity by inhibiting IDO1. These findings suggest that the structural modifications on the urea scaffold can enhance biological efficacy and selectivity .
Future Directions
The ongoing research aims to further explore the structure-activity relationships (SAR) of phenyl urea derivatives to optimize their biological activity against IDO1 and other potential targets. The development of more selective inhibitors could lead to novel therapeutic strategies for cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 1-phenylurea as a core scaffold. Introduce the dicyanoenamine moiety via condensation reactions. For example, describes a method for synthesizing 3-(1,2,3-thiadiazol-3-yl)-1-phenylurea derivatives using acetone as a solvent and HCl for protonation .
- Step 2 : Optimize reaction temperature (e.g., 0°C for controlled addition of reagents) and stoichiometry to minimize side products. Monitor progress via TLC or HPLC.
- Step 3 : Purify using recrystallization (e.g., diisopropylether as a precipitant) and characterize intermediates via -NMR and IR spectroscopy to confirm functional groups.
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- IR Spectroscopy : Identify NH stretches (urea moiety, ~3300 cm) and nitrile groups (~2200 cm) .
- NMR : Use -NMR to confirm the (Z)-configuration of the enamine group (coupling constants ~12–14 Hz for trans-alkenes) and -NMR to resolve cyano carbons (~115–120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, as demonstrated in for structurally related ureas .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or skin contact .
- Ventilation : Use fume hoods for synthesis and handling, as recommended for similar urea derivatives in .
- Waste Disposal : Neutralize acidic or basic byproducts before disposal, following guidelines for nitrile-containing compounds .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities in its stereochemistry or hydrogen-bonding network?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL ( ) for least-squares refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .
- Validation : Cross-check hydrogen-bond distances (e.g., N–H···O=C interactions) against Cambridge Structural Database (CSD) norms .
Q. What computational approaches can predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for the cyano groups (electrophilic sites) and urea NH (nucleophilic sites) .
- Molecular Dynamics : Simulate solvent effects (e.g., acetone or DMSO) on reaction pathways using AMBER or GROMACS .
- Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., urease in ) using AutoDock Vina .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be analyzed to establish structure-activity relationships (SAR)?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with structural analogs (e.g., ’s thiadiazolyl-urea derivatives) .
- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or ROS generation.
- SAR Analysis : Use CoMFA or CoMSIA to correlate electronic descriptors (e.g., Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
